
Fazarabine
Overview
Description
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. This compound has demonstrated activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers .
Preparation Methods
Fazarabine is synthesized by combining the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. The synthetic route involves the formation of an N-glycosidic linkage between the arabinose sugar and the triazine base. The reaction conditions typically involve the use of deoxycytidine kinase to phosphorylate this compound to its triphosphate form, which competes with thymidine for incorporation into DNA .
Chemical Reactions Analysis
Fazarabine undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable triazine ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Phosphorylation: This compound is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
Common reagents and conditions used in these reactions include deoxycytidine kinase for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) to stabilize the compound during synthesis . The major products formed from these reactions are this compound triphosphate and other phosphorylated derivatives.
Scientific Research Applications
Fazarabine has been extensively studied for its antitumor properties. It has shown activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers . In clinical trials, this compound has been used to treat patients with refractory malignancies, including solid tumors and leukemia . The compound is also used in research to study the mechanisms of DNA synthesis inhibition and tumor cell death .
Mechanism of Action
Fazarabine exerts its effects by inhibiting DNA synthesis. It is phosphorylated by deoxycytidine kinase to form this compound triphosphate, which competes with thymidine for incorporation into DNA. This incorporation inhibits DNA synthesis, leading to tumor cell death and tumor necrosis . The molecular targets and pathways involved include the inhibition of DNA polymerase and the incorporation of this compound triphosphate into DNA .
Comparison with Similar Compounds
Fazarabine is similar to other nucleoside analogs such as cytosine arabinoside and 5-azacytidine. it incorporates structural features of both compounds, making it unique. Unlike cytosine arabinoside, this compound is resistant to deamination by cytidine deaminase, which enhances its stability and efficacy . Similar compounds include:
Cytosine arabinoside: Used primarily in the treatment of leukemia.
5-Azacytidine: Used in the treatment of myelodysplastic syndromes and certain types of leukemia.
This compound’s unique combination of the arabinose sugar and triazine base provides it with distinct antitumor properties and resistance to enzymatic degradation, making it a valuable compound in cancer research and treatment .
Biological Activity
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. It has been primarily investigated for its potential as an anti-cancer agent due to its unique mechanism of action involving DNA methylation inhibition and its activity against various human solid tumors.
This compound functions as a DNA methyltransferase inhibitor (DNMTi), which plays a crucial role in the regulation of gene expression through DNA methylation. The inhibition of DNMTs can enhance tumor antigen presentation and improve the immune response against tumors by:
- Promoting the expression of tumor-associated antigens (TAA)
- Enhancing cytotoxic T lymphocyte (CTL) function
- Modulating immunosuppressive cells
These mechanisms make this compound a candidate for combination therapies aimed at improving anti-tumor immunity .
Efficacy in Cancer Treatment
This compound has shown varying levels of efficacy in clinical trials:
- Phase II Trials : A study involving patients with refractory metastatic colon cancer reported no objective clinical responses; however, one patient experienced stabilization of liver metastases for seven months . The drug was administered via continuous infusion, with neutropenia being the primary toxicity observed.
- Non-Small Cell Lung Cancer : Another Phase II trial indicated that this compound demonstrated no significant activity in patients with metastatic non-small cell lung cancer, suggesting limited effectiveness in this population .
Preclinical Studies
In preclinical models, this compound has exhibited activity against several human solid tumor xenografts, including colon, lung, and breast cancers. Its performance was noted to be superior to its parent compounds, such as cytosine arabinoside and 5-azacytidine .
Case Studies
A notable case involved a patient with advanced colon cancer who received this compound. Despite the lack of overall clinical responses in the trial, this individual maintained stable disease for an extended period, highlighting the potential for individualized responses to treatment .
Toxicity Profile
The primary toxicity associated with this compound is neutropenia, which was consistent across various studies. Other common side effects such as thrombocytopenia, nausea, vomiting, and stomatitis were notably absent or minimal. This narrow toxicity profile suggests that this compound may be suitable for combination therapies with hematopoietic growth factors to mitigate myelosuppression .
Summary of Clinical Findings
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859335 | |
Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-67-2, 65886-71-7 | |
Record name | 5-azacytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FAZARABINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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